molecular formula C21H19ClN4O4 B12362245 Lenvatinib-15N,d4

Lenvatinib-15N,d4

Cat. No.: B12362245
M. Wt: 431.9 g/mol
InChI Key: WOSKHXYHFSIKNG-AZNYUICASA-N
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Description

Lenvatinib-15N,d4 is a deuterated and nitrogen-15 labeled version of Lenvatinib, a multi-targeted tyrosine kinase inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Lenvatinib. Lenvatinib itself is known for its potent antitumor activities, inhibiting various receptors such as vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptors (PDGFR), KIT, and RET .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lenvatinib-15N,d4 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and nitrogen-15 into the Lenvatinib molecule. The process typically starts with the synthesis of deuterated and nitrogen-15 labeled precursors, followed by their incorporation into the Lenvatinib structure through a series of chemical reactions. The specific reaction conditions, such as temperature, pressure, and solvents, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing the reaction conditions to ensure consistency and efficiency in large-scale production. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

Lenvatinib-15N,d4 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deuterated analogs .

Scientific Research Applications

Lenvatinib-15N,d4 has a wide range of scientific research applications, including:

Mechanism of Action

Lenvatinib-15N,d4 exerts its effects by inhibiting the kinase activities of various receptor tyrosine kinases, including VEGFR1-3, FGFR1-4, PDGFR, KIT, and RET. These receptors play a crucial role in the activation of signal transduction pathways involved in cell proliferation, migration, apoptosis, and differentiation. By blocking these receptors, this compound can inhibit tumor growth, angiogenesis, and metastasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lenvatinib-15N,d4 is unique due to its deuterated and nitrogen-15 labeled structure, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides a distinct advantage in tracing the compound’s behavior in biological systems, making it a valuable tool in scientific research .

Properties

Molecular Formula

C21H19ClN4O4

Molecular Weight

431.9 g/mol

IUPAC Name

4-[3-chloro-4-[(2,2,3,3-tetradeuteriocyclopropyl)carbamoylamino]phenoxy]-7-methoxyquinoline-6-(15N)carboxamide

InChI

InChI=1S/C21H19ClN4O4/c1-29-19-10-17-13(9-14(19)20(23)27)18(6-7-24-17)30-12-4-5-16(15(22)8-12)26-21(28)25-11-2-3-11/h4-11H,2-3H2,1H3,(H2,23,27)(H2,25,26,28)/i2D2,3D2,23+1

InChI Key

WOSKHXYHFSIKNG-AZNYUICASA-N

Isomeric SMILES

[2H]C1(C(C1([2H])[2H])NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)C(=O)[15NH2])Cl)[2H]

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl

Origin of Product

United States

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